molecular formula C14H16BrNO3 B1429854 ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate CAS No. 1073067-97-6

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Cat. No.: B1429854
CAS No.: 1073067-97-6
M. Wt: 326.19 g/mol
InChI Key: XKFBQKVPNUAJDF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 7th position. This is followed by the alkylation of the indole ring to attach the hydroxypropyl group at the 3rd position. Finally, esterification is performed to introduce the ethyl ester group at the 2nd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but

Biological Activity

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C14H16BrNO3
  • Molecular Weight : 326.19 g/mol
  • CAS Number : 1073067-97-6

The compound features a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : An indole derivative is brominated to introduce the bromine atom.
  • Alkylation : The hydroxypropyl group is attached through an alkylation reaction.
  • Esterification : Finally, esterification introduces the ethyl ester group.

These multi-step reactions are crucial for obtaining the desired compound in sufficient yield and purity .

Research indicates that compounds in the indole family, including this compound, exhibit various biological activities due to their interaction with specific molecular targets. Some key mechanisms include:

  • Inhibition of Anti-Apoptotic Proteins : This compound has been linked to the inhibition of Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family that plays a critical role in regulating apoptosis. By inhibiting Mcl-1, it may promote apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Modulation of Immune Response : Indole derivatives can influence T helper (Th) cell responses, particularly through modulation of interleukin-4 (IL-4) production. This suggests potential applications in immunotherapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives, providing insights into their potential therapeutic uses:

  • Anticancer Activity : A study demonstrated that indole derivatives can induce apoptosis in various cancer cell lines through Mcl-1 inhibition. This compound's structural features suggest it may exhibit similar effects .
  • Antiviral Activity : Research on related compounds has shown antiviral properties against HIV and other viruses. The structure–activity relationship (SAR) analyses indicate that halogenated indoles often enhance antiviral potency, suggesting that this compound could be explored for similar applications .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
This compoundPotential anticancer and antiviral activityMcl-1 inhibition
Indole Derivative AAnticancerApoptosis induction via Bcl-2 family inhibition
Indole Derivative BAntiviralInhibition of viral replication

Properties

IUPAC Name

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBQKVPNUAJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of EXAMPLE 1A (1.85 g) in THF (50 mL) was added 1M borane.THF (30 mL). The mixture was stirred at room temperature for 16 hours, quenched with methanol (10 mL) and concentrated. The concentrate was purified by flash column chromatography on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of EXAMPLE 1A (1.85 g) in THF (50 mL) was added 1M borane•THF (30 mL). The mixture was stirred at room temperature for 16 hours, quenched with methanol (10 mL) and concentrated. The concentrate was purified by flash column chromatography on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
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ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

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